molecular formula C18H21F2NO4 B12976459 6-Benzyl 7-ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate

6-Benzyl 7-ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate

Cat. No.: B12976459
M. Wt: 353.4 g/mol
InChI Key: UYTDNJCFAGYWSM-AWEZNQCLSA-N
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Description

6-Benzyl 7-ethyl (S)-2,2-difluoro-6-azaspiro[34]octane-6,7-dicarboxylate is a spirocyclic compound characterized by its unique structural framework This compound features a spiro[34]octane core, which is a bicyclic system where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl 7-ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate typically involves multi-step organic reactions. One common approach is the annulation strategy, which can be used to construct the spirocyclic core. This method may involve the cyclization of appropriate precursors under specific conditions, such as the use of strong bases or acids, and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions that ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl 7-ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

6-Benzyl 7-ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Benzyl 7-ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Benzyl 7-ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate is unique due to its specific combination of benzyl, ethyl, and difluoro groups, which confer distinct chemical and biological properties. Its structural framework allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H21F2NO4

Molecular Weight

353.4 g/mol

IUPAC Name

6-O-benzyl 7-O-ethyl (7S)-2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate

InChI

InChI=1S/C18H21F2NO4/c1-2-24-15(22)14-8-17(10-18(19,20)11-17)12-21(14)16(23)25-9-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3/t14-/m0/s1

InChI Key

UYTDNJCFAGYWSM-AWEZNQCLSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CC2(CC(C2)(F)F)CN1C(=O)OCC3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1CC2(CC(C2)(F)F)CN1C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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